molecular formula C5H12IN3O B2758620 2-[(4,5-Dihydro-1H-imidazol-2-yl)amino]ethan-1-ol hydroiodide CAS No. 77587-94-1

2-[(4,5-Dihydro-1H-imidazol-2-yl)amino]ethan-1-ol hydroiodide

Cat. No.: B2758620
CAS No.: 77587-94-1
M. Wt: 257.075
InChI Key: VXCXYBPLDBBRDV-UHFFFAOYSA-N
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Description

2-[(4,5-Dihydro-1H-imidazol-2-yl)amino]ethan-1-ol hydroiodide is a hydroiodide salt of an imidazoline derivative featuring an aminoethanol substituent. This compound belongs to a class of nitrogen-containing heterocycles widely studied for their biological and coordination properties.

Properties

IUPAC Name

2-(4,5-dihydro-1H-imidazol-2-ylamino)ethanol;hydroiodide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11N3O.HI/c9-4-3-8-5-6-1-2-7-5;/h9H,1-4H2,(H2,6,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXCXYBPLDBBRDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN=C(N1)NCCO.I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12IN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,5-Dihydro-1H-imidazol-2-yl)amino]ethan-1-ol hydroiodide typically involves the cyclization of amido-nitriles in the presence of a catalyst. For instance, a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported, which proceeds via nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4,5-Dihydro-1H-imidazol-2-yl)amino]ethan-1-ol hydroiodide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the imidazole ring.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents onto the imidazole ring.

Scientific Research Applications

Medicinal Chemistry Applications

Antimicrobial Activity
Research has indicated that compounds containing the imidazole ring exhibit significant antimicrobial properties. For instance, derivatives similar to 2-[(4,5-Dihydro-1H-imidazol-2-yl)amino]ethan-1-ol hydroiodide have been tested against various bacterial strains, demonstrating varying degrees of efficacy. A study highlighted the synthesis of imidazole derivatives and their evaluation against Gram-positive and Gram-negative bacteria. The results showed that increasing the concentration of these compounds enhanced their antibacterial activity, with minimum inhibitory concentrations (MICs) providing quantitative insights into their effectiveness .

Antioxidant Properties
The antioxidant capacity of imidazole derivatives has also been explored. Compounds similar to this compound have been shown to scavenge free radicals effectively. A comparative study demonstrated that certain synthesized imidazole derivatives outperformed traditional antioxidants in various assays, suggesting potential therapeutic uses in oxidative stress-related conditions .

Molecular Docking Studies
Molecular docking studies have been conducted to predict the interactions of this compound with biological targets. For example, docking simulations against DNA gyrase revealed favorable binding affinities, indicating its potential as an antibacterial agent by disrupting bacterial DNA replication processes .

Material Science Applications

Polymer Chemistry
The compound is utilized as a reactant in polymer chemistry for synthesizing polymer-bound metal complexes. These complexes have shown promise in catalysis and materials science due to their unique properties imparted by the imidazole moiety . The incorporation of such compounds into polymers can enhance their thermal stability and mechanical properties.

Synthesis of Functional Materials
Research has also focused on using this compound in the synthesis of functional materials. For instance, it serves as a precursor for creating novel nanomaterials with applications in electronics and photonics due to its ability to form stable complexes with metal ions .

Case Studies

Study Focus Findings
Gaikwad et al. (2022)Antimicrobial ActivityDemonstrated significant antimicrobial activity against multiple bacterial strains with a focus on imidazole derivatives .
PMC Study (2023)Antioxidant PropertiesFound that synthesized imidazole compounds exhibited superior antioxidant activity compared to standard antioxidants .
Sigma-Aldrich ResearchPolymer ApplicationsHighlighted the use of imidazole derivatives in enhancing polymer properties for industrial applications .

Mechanism of Action

The mechanism of action of 2-[(4,5-Dihydro-1H-imidazol-2-yl)amino]ethan-1-ol hydroiodide involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the compound can bind to specific receptors, modulating their signaling pathways .

Comparison with Similar Compounds

Key Differences :

  • The target compound’s aminoethanol group provides a hydrophilic and hydrogen-bonding site absent in methylthio () or thiadiazole derivatives ().
  • The hydroiodide salt may offer higher polar solubility compared to hydrochloride analogs () due to iodide’s larger ionic radius and lower lattice energy .
2.2 Physicochemical Properties
Property Target Compound 1-Methyl-2-(methylthio)-imidazoline Hydroiodide 4-(Imidazolin-2-yl)aniline Hydrochloride
Molecular Weight ~327.1 (estimated) 290.19 197.66 (free base) + 36.46 (HCl)
Solubility Likely high in water (hydroiodide salt) Solubility data not provided; methylthio group may reduce polarity Soluble in water (hydrochloride salt)
Melting Point Not reported Not reported Decomposes at 300°C (similar hydantoin analog)

Notes:

  • Hydroiodide salts generally exhibit higher solubility in polar solvents compared to hydrochlorides due to weaker ion pairing .
  • The aminoethanol group in the target compound may enhance water solubility relative to methylthio or aryl-substituted analogs.

Biological Activity

2-[(4,5-Dihydro-1H-imidazol-2-yl)amino]ethan-1-ol hydroiodide (CAS No. 77587-94-1) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, including antibacterial, anti-inflammatory, and cardiovascular effects, supported by various research findings and case studies.

  • Molecular Formula : C5H12IN3O
  • Molecular Weight : 257.073 g/mol
  • Appearance : White to off-white crystalline powder
  • Melting Point : Not specified in the literature reviewed

1. Antibacterial Activity

Research indicates that imidazole derivatives exhibit significant antibacterial properties. A study evaluated various imidazole compounds against common bacterial strains, including Staphylococcus aureus and Escherichia coli. The results demonstrated that compounds similar to this compound can inhibit bacterial growth effectively.

Table 1: Antibacterial Activity of Imidazole Derivatives

CompoundZone of Inhibition (mm)Bacterial Strains Tested
2a20E. coli
2b25S. aureus
2c15B. subtilis
Reference (Ciprofloxacin)30All strains

Source: Jain et al., 2021

2. Anti-inflammatory Activity

The anti-inflammatory potential of imidazole derivatives has been extensively studied. Compounds similar to this compound have shown inhibitory effects on cyclooxygenase enzymes (COX), which are key mediators in the inflammatory response.

Table 2: IC50 Values for COX Inhibition

CompoundCOX-1 IC50 (μM)COX-2 IC50 (μM)
Compound A950.29
Compound B>1000.36
Compound C42.123.8

Source: Recent studies on imidazole derivatives

3. Cardiovascular Effects

In a study focusing on cardiovascular applications, derivatives of imidazole were evaluated for their effects on mean arterial blood pressure (MAP) and heart rate (HR). The findings suggested that compounds with high affinity for imidazoline binding sites exhibited significant antihypertensive effects.

Table 3: Effects on Mean Arterial Blood Pressure

CompoundMAP Change (mmHg)Affinity for IBS I(1)
Compound D-15High
Compound E-10Moderate
Control-5N/A

Source: Synthesis and biological evaluation studies

Case Studies

Several case studies highlight the therapeutic potential of imidazole derivatives:

  • Case Study on Antibacterial Efficacy :
    A group of researchers synthesized a series of imidazole derivatives and tested them against resistant strains of bacteria. The most potent compound demonstrated a minimum inhibitory concentration (MIC) lower than that of standard antibiotics.
  • Case Study on Anti-inflammatory Mechanisms :
    Another study focused on the anti-inflammatory properties of imidazole derivatives in animal models of arthritis, showing significant reductions in swelling and pain compared to controls.

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